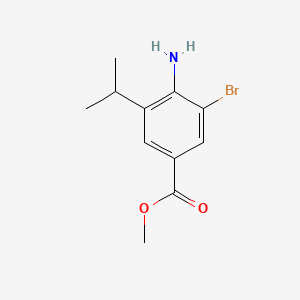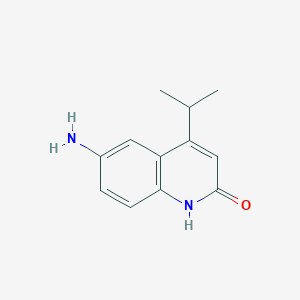
6-Amino-4-isopropylquinolin-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-4-isopropylquinolin-2-OL is a quinoline derivative known for its diverse applications in medicinal and industrial chemistry. Quinoline derivatives have been extensively studied due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 6-Amino-4-isopropylquinolin-2-OL, can be achieved through various methods. Common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Skraup Synthesis: This classical method involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Doebner-Miller Reaction: This method involves the reaction of aniline with β-ketoesters in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound often employs greener and more sustainable chemical processes. These include:
Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate the reaction, reducing reaction time and energy consumption.
Solvent-Free Reactions: These reactions are conducted without solvents, minimizing environmental impact.
Catalyst Recycling: Using recyclable catalysts to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-isopropylquinolin-2-OL undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of quinoline N-oxides back to quinolines using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions at the quinoline ring, such as halogenation and nitration.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid catalysts like sulfuric acid, recyclable catalysts for green synthesis.
Major Products Formed
Quinoline N-oxides: Formed through oxidation reactions.
Substituted Quinolines: Formed through electrophilic substitution reactions.
Scientific Research Applications
6-Amino-4-isopropylquinolin-2-OL has numerous applications in scientific research:
Medicinal Chemistry: Used as a scaffold for developing antimicrobial, anticancer, and anti-inflammatory agents.
Biological Studies: Investigated for its potential as an enzyme inhibitor and its effects on cellular pathways.
Industrial Chemistry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Amino-4-isopropylquinolin-2-OL involves its interaction with molecular targets and pathways:
Enzyme Inhibition: Inhibits specific enzymes involved in microbial and cancer cell proliferation.
Pathway Modulation: Modulates signaling pathways related to inflammation and cell growth.
Comparison with Similar Compounds
6-Amino-4-isopropylquinolin-2-OL can be compared with other quinoline derivatives:
Quinoline: The parent compound with basic antimicrobial properties.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline N-oxides: Oxidized derivatives with enhanced biological activity.
Similar Compounds
8-Nitroquinoline: Known for its antimicrobial properties.
2-Methylquinoline: Used in the synthesis of dyes and pigments.
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
6-amino-4-propan-2-yl-1H-quinolin-2-one |
InChI |
InChI=1S/C12H14N2O/c1-7(2)9-6-12(15)14-11-4-3-8(13)5-10(9)11/h3-7H,13H2,1-2H3,(H,14,15) |
InChI Key |
BKVBVOJWNXXDEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=O)NC2=C1C=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(cyclopropylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13985285.png)
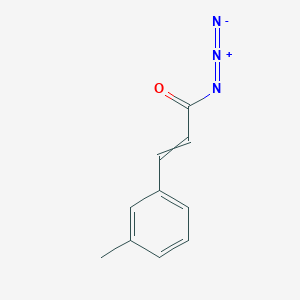
![2-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]triazole](/img/structure/B13985300.png)
![Methyl 3-(1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)propanoate](/img/structure/B13985305.png)
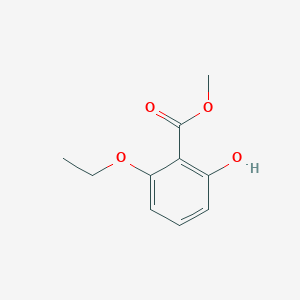



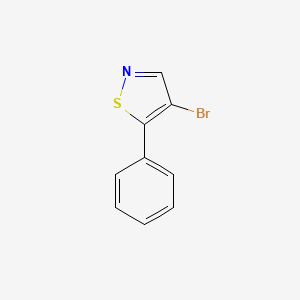
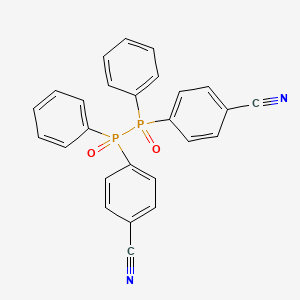
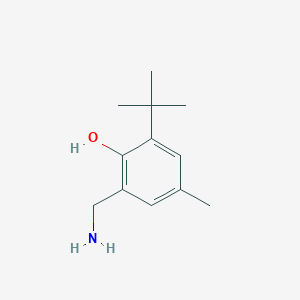

![2-[(Diphenylmethylene)amino]acetamide](/img/structure/B13985361.png)
